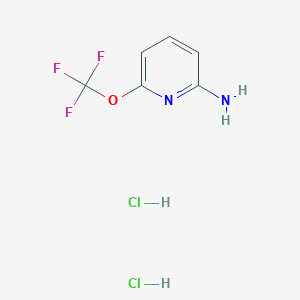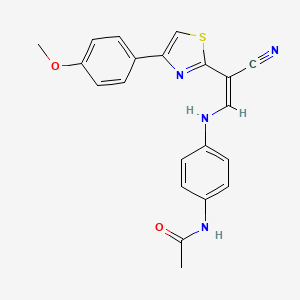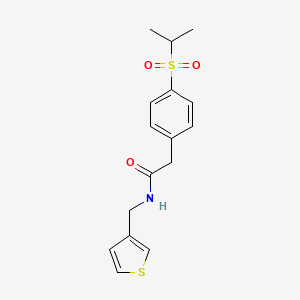
2-(4-(isopropylsulfonyl)phenyl)-N-(thiophen-3-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Isopropylsulfonyl)phenyl)-N-(thiophen-3-ylmethyl)acetamide is an organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(isopropylsulfonyl)phenyl)-N-(thiophen-3-ylmethyl)acetamide typically involves multiple steps:
-
Formation of the Isopropylsulfonyl Phenyl Intermediate
Starting Material: 4-bromophenyl isopropyl sulfone.
Reaction: The bromine atom is substituted with an acetamide group through a nucleophilic substitution reaction.
Conditions: This reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
-
Coupling with Thiophen-3-ylmethylamine
Intermediate: The resulting 4-(isopropylsulfonyl)phenyl acetamide is then coupled with thiophen-3-ylmethylamine.
Reaction: This step involves an amide bond formation facilitated by coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Conditions: The reaction is typically performed in an inert atmosphere, often under nitrogen, at room temperature or slightly elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized for higher yields and cost-effectiveness. This could involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalytic methods to reduce reaction times and improve selectivity.
Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Products: Oxidation of the thiophene ring can lead to sulfoxides or sulfones, depending on the conditions.
-
Reduction
Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Products: Reduction can convert the sulfonyl group to a sulfide or the amide to an amine.
-
Substitution
Reagents: Nucleophiles such as amines or alkoxides.
Products: Substitution reactions can modify the phenyl or thiophene rings, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Typically performed in polar solvents like acetonitrile or dichloromethane.
Reduction: Often carried out in ether solvents under anhydrous conditions.
Substitution: Conducted in polar aprotic solvents with bases to deprotonate the nucleophile.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in transition metal catalysis, facilitating various organic transformations.
Materials Science: Its structural properties make it a candidate for the development of organic semiconductors and conductive polymers.
Biology and Medicine
Biochemical Research: Used as a probe to study enzyme mechanisms or as a building block for more complex bioactive molecules.
Industry
Polymer Science: Incorporated into polymers to enhance their thermal and mechanical properties.
Electronics: Utilized in the fabrication of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism by which 2-(4-(isopropylsulfonyl)phenyl)-N-(thiophen-3-ylmethyl)acetamide exerts its effects depends on its application:
Biological Systems: It may interact with specific enzymes or receptors, altering their activity through competitive inhibition or allosteric modulation.
Catalysis: As a ligand, it can stabilize transition states and intermediates, enhancing the efficiency of catalytic cycles.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl)-N-(thiophen-3-ylmethyl)acetamide: Similar structure but with a methyl group instead of an isopropyl group.
2-(4-(Ethylsulfonyl)phenyl)-N-(thiophen-3-ylmethyl)acetamide: Features an ethyl group in place of the isopropyl group.
Uniqueness
Steric Effects: The isopropyl group provides unique steric hindrance, influencing the compound’s reactivity and interaction with other molecules.
Electronic Properties: The sulfonyl group and thiophene ring contribute to distinct electronic characteristics, affecting its behavior in chemical reactions and applications.
Properties
IUPAC Name |
2-(4-propan-2-ylsulfonylphenyl)-N-(thiophen-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S2/c1-12(2)22(19,20)15-5-3-13(4-6-15)9-16(18)17-10-14-7-8-21-11-14/h3-8,11-12H,9-10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDPZOSOGPFHKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
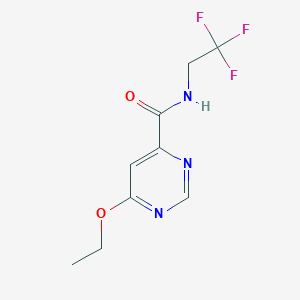
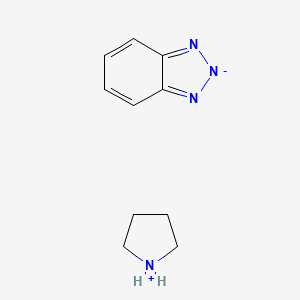
![4-{[(4-chlorobenzyl)amino]methylene}-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2645630.png)
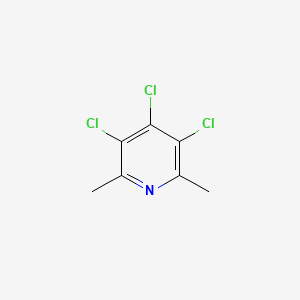
![N'-[(1-benzylpiperidin-4-yl)methyl]-N-(2-methylquinolin-4-yl)ethanediamide](/img/structure/B2645633.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide](/img/structure/B2645634.png)
![3-(2-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2645635.png)
![N-[(naphthalen-1-yl)methyl]-3-[(pyrazin-2-yl)amino]pyrrolidine-1-carboxamide](/img/structure/B2645637.png)
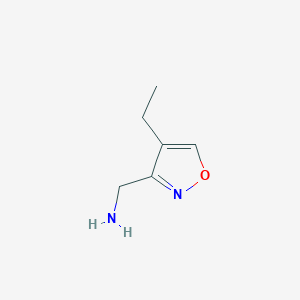
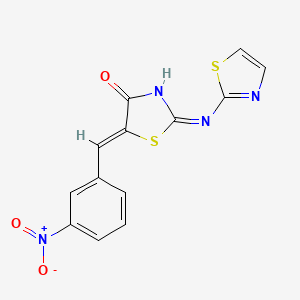
![4-{[1-(3,5-Difluorobenzenesulfonyl)azetidin-3-yl]oxy}pyridine](/img/structure/B2645643.png)
![1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazol-5-ol](/img/structure/B2645644.png)
